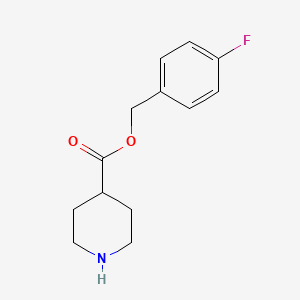

4-Fluorobenzyl piperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methyl piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGKEMDYTWSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Fluorobenzyl Piperidine 4 Carboxylate and Analogs

Foundational Synthetic Routes to the Piperidine (B6355638) Core

The construction of the piperidine skeleton is a critical first step in the synthesis of 4-Fluorobenzyl piperidine-4-carboxylate. Various methods have been developed to achieve this, primarily revolving around cyclization reactions and reductive amination strategies, which offer versatility and control over the resulting structure.

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions provide a powerful means to assemble the six-membered piperidine ring. Among the notable methods are multicomponent reactions and radical-mediated cyclizations, each offering distinct advantages in terms of efficiency and substituent placement.

The Ugi four-component reaction (Ugi-4CR) stands out as a highly efficient multicomponent reaction for generating molecular diversity. sciepub.comnih.gov This one-pot reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. sciepub.com By carefully selecting the starting materials, this reaction can be adapted for the synthesis of complex heterocyclic structures, including piperidine derivatives. For instance, a two-step sequence involving an Ugi reaction has been successfully employed to prepare 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This approach highlights the Ugi reaction's utility in rapidly assembling the core structure with functional handles suitable for further modification.

Radical cyclization offers another versatile route to the piperidine core. These reactions involve the formation of a radical species that subsequently undergoes an intramolecular cyclization to form the ring. Various radical-mediated methods have been developed for piperidine synthesis. mdpi.comnih.gov For example, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov Additionally, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing piperidines. mdpi.com These methods are particularly useful for creating substituted piperidines with a high degree of stereocontrol.

| Cyclization Method | Description | Key Features |

| Ugi Four-Component Reaction | A one-pot reaction involving an amine, a carbonyl, a carboxylic acid, and an isocyanide. | High efficiency, molecular diversity, rapid assembly of complex structures. sciepub.comresearchgate.net |

| Radical Cyclization | Intramolecular cyclization of a radical species to form the piperidine ring. | Versatility in substituent patterns, potential for high stereocontrol. mdpi.comnih.gov |

Reductive Amination and Ring-Closure Strategies for Heterocyclic Formation

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the formation of the piperidine ring. This strategy often involves the reaction of a dicarbonyl compound with an amine, followed by reduction to form the heterocyclic ring in a single operational sequence.

Double reductive amination (DRA) of dicarbonyl compounds is a direct and efficient method for accessing the piperidine skeleton. chim.it This "one-pot" reaction typically involves a cascade of four steps: initial imine formation, reduction, subsequent intramolecular imine formation, and a final reduction to yield the piperidine ring. Sugar-derived dicarbonyl substrates are often used to ensure the desired stereochemistry of hydroxyl groups in the final product. chim.it

Another common approach begins with a pre-formed piperidone (a cyclic ketone). Reductive amination of the piperidone with a suitable amine introduces a substituent at the 4-position and completes the formation of the substituted piperidine core. For instance, the reductive amination of N-Boc-piperidin-4-one with anilines has been successfully used to synthesize N-substituted piperidin-4-amines. researchgate.net Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent in these transformations due to its mild nature and high selectivity for iminium ions over carbonyl groups. harvard.edu

Introduction of the 4-Fluorobenzyl Moiety

Once the piperidine-4-carboxylate core is established, the next critical step is the introduction of the 4-fluorobenzyl group, typically at the nitrogen atom. This is commonly achieved through alkylation or palladium-catalyzed coupling reactions.

Alkylation and Arylation Approaches for C-4 Functionalization of Piperidines

Direct N-alkylation of the piperidine nitrogen is a straightforward and widely used method. This nucleophilic substitution reaction typically involves reacting the piperidine derivative with a 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The base, such as potassium carbonate or triethylamine, is necessary to neutralize the acid formed during the reaction. researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netnih.gov

For example, the synthesis of 4-piperidinyl-benzaldehyde has been accomplished by reacting piperidine with 4-fluorobenzaldehyde (B137897) in the presence of anhydrous potassium carbonate in DMF at an elevated temperature. nih.gov A similar strategy can be employed using 4-fluorobenzyl bromide to directly alkylate the nitrogen of a piperidine-4-carboxylate ester.

Palladium-Catalyzed Coupling Reactions in Fluorobenzyl Installation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds and offer an alternative to classical N-alkylation. While direct N-benzylation of piperidines via these methods is less common than alkylation with halides, related transformations highlight the potential of this approach.

For instance, palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has been demonstrated. semanticscholar.orgrsc.org This reaction proceeds via a directed C-H bond activation, showcasing the ability of palladium catalysts to functionalize molecules in the presence of a piperidine ring. Furthermore, palladium-catalyzed methods have been developed for the benzylation of carboxylic acids using toluene (B28343) as the benzyl (B1604629) source, proceeding through a benzylic C-H activation mechanism. labxing.comorganic-chemistry.org These advanced methods suggest the feasibility of developing palladium-catalyzed routes for the direct N-benzylation of the piperidine-4-carboxylate core with a 4-fluorobenzyl source.

Esterification and Carboxylate Functionalization at Piperidine Position 4

The final step in the synthesis of this compound is the formation of the ester group at the 4-position of the piperidine ring. This can be achieved either by incorporating the ester functionality at an early stage of the synthesis or by esterifying the corresponding carboxylic acid in a later step.

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, for more complex molecules, milder methods are often preferred to avoid side reactions.

Direct Esterification and Transesterification Methods

The final step in synthesizing this compound often involves the formation of the ester linkage. This can be achieved through direct esterification or transesterification, both of which are cornerstone reactions in organic synthesis.

Direct Esterification: This approach, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the target compound, this translates to reacting 1-(4-fluorobenzyl)piperidine-4-carboxylic acid with a suitable source for the ester group, such as methanol (B129727) or ethanol, under acidic conditions. The reaction is reversible, and to drive it towards the product, excess alcohol is often used as the solvent, or water is removed as it is formed.

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. A plausible route to this compound via this method would be to first synthesize a simple alkyl ester, like methyl or ethyl piperidine-4-carboxylate. This intermediate can then be N-alkylated with 4-fluorobenzyl bromide to yield ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate. While this provides an analog, converting it to the parent compound is not a standard transesterification. A more direct transesterification would involve reacting an existing ester like methyl 1-(4-fluorobenzyl)piperidine-4-carboxylate with a different alcohol, if a different ester analog were desired.

| Method | Reactants | Catalyst | Typical Solvents | Conditions | Key Considerations |

| Direct Esterification | 1-(4-fluorobenzyl)piperidine-4-carboxylic acid, Methanol/Ethanol | H₂SO₄, HCl, TsOH | Excess Alcohol | Reflux | Reversible reaction; requires removal of water or use of excess alcohol to achieve high yield. |

| Transesterification | Methyl 1-(4-fluorobenzyl)piperidine-4-carboxylate, Benzyl Alcohol | NaOMe, H₂SO₄ | Benzyl Alcohol, Toluene | Reflux | Used to create different ester analogs; equilibrium-driven. |

Precursor Chemistry for Carboxylic Acid and Ester Formation

Route A: N-Alkylation of a Piperidine Ester This is often the more common and efficient route.

Piperidine-4-carboxylic acid methyl ester: The synthesis begins with the esterification of piperidine-4-carboxylic acid, often using methanol with an acid catalyst like thionyl chloride or HCl gas.

N-Alkylation: The resulting methyl piperidine-4-carboxylate is then alkylated on the nitrogen atom using 4-fluorobenzyl bromide or chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.govgoogle.com

Route B: Esterification of an N-Alkylated Piperidine Acid

1-(4-fluorobenzyl)piperidine-4-carboxylic acid: This precursor is synthesized by the direct N-alkylation of piperidine-4-carboxylic acid with 4-fluorobenzyl halide.

Esterification: The resulting N-substituted carboxylic acid is then esterified as described in the direct esterification section.

| Precursor | Common Synthetic Origin | Reaction Type |

| Piperidine-4-carboxylic acid | From 4-piperidone (B1582916) via Bucherer-Bergs reaction (hydantoin formation) and subsequent hydrolysis. orgsyn.org | Heterocycle Synthesis |

| Methyl piperidine-4-carboxylate | Fischer esterification of piperidine-4-carboxylic acid with methanol. google.com | Esterification |

| 4-Fluorobenzyl bromide | Radical bromination of 4-fluorotoluene (B1294773) or conversion of 4-fluorobenzyl alcohol. | Halogenation |

| 1-(4-fluorobenzyl)piperidine-4-carboxylic acid | N-alkylation of piperidine-4-carboxylic acid with 4-fluorobenzyl bromide. | Nucleophilic Substitution |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound is an achiral molecule, the piperidine scaffold is a common motif in pharmaceuticals where stereochemistry is critical for biological activity. Therefore, synthetic strategies applicable to chiral analogs are of significant interest. Chirality can be introduced by adding substituents at other positions on the piperidine ring (e.g., positions 2, 3, 5, or 6).

Enantiospecific Methodologies for Piperidine Derivatives

Enantiospecific synthesis aims to create a single enantiomer by starting with a chiral precursor. This is a powerful strategy for ensuring absolute stereochemical control.

From α-Amino Acids: A robust method involves using readily available chiral α-amino acids as starting materials. For instance, a protected amino acid can undergo a series of reactions to build the piperidine ring, transferring the initial stereochemistry to the final product. This approach has been used to access chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net

Biocatalysis: Enzymes offer high stereoselectivity. Transaminases, for example, can be used in the asymmetric synthesis of 2-substituted chiral piperidines and pyrrolidines starting from ω-chloroketones. nih.gov This biocatalytic approach provides access to both enantiomers with high enantiomeric excess by selecting the appropriate enzyme variant. nih.gov

Diastereoselective Approaches to Control Stereochemistry

When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective methods for synthesizing polysubstituted piperidines often rely on controlling the approach of reagents to a cyclic intermediate.

Conjugate Reduction: One strategy for creating 2,4-disubstituted piperidines involves the addition of a Grignard reagent to an acylpyridinium salt, followed by a conjugate reduction. acs.org The stereochemical outcome of the reduction can be influenced by the steric and electronic properties of the existing substituent, leading to a preferred diastereomer. acs.orgacs.orgnih.gov

Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. The facial selectivity of the hydrogenation can be directed by existing substituents on the ring, often leading to the cis-diastereomer as the major product due to catalyst coordination and delivery of hydrogen from the less hindered face. nih.gov

Chiral Resolution Techniques: For syntheses that produce a racemic mixture, resolution techniques can be employed to separate the enantiomers.

Kinetic Resolution: This technique involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This allows for the separation of the unreacted, enantioenriched starting material from the product. Kinetic resolution using a chiral base system like n-BuLi/sparteine has been successfully applied to N-Boc-2-arylpiperidines. whiterose.ac.ukacs.org

Chiral Chromatography: Racemic mixtures can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov Commercially available columns with cellulose-based CSPs have been effective in resolving racemic piperidine derivatives. nih.gov

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, metabolic fate determination, and in vivo imaging techniques like Positron Emission Tomography (PET).

Deuterium (²H) Labeling: Deuterated analogs can be used to study reaction mechanisms (kinetic isotope effect) or to improve metabolic stability by slowing C-H bond cleavage. Synthesis can be achieved by using deuterated reagents. For example, a deuterated N-benzyl group could be introduced via reductive amination using a deuterated borohydride (B1222165) (e.g., NaBD₄) or by using deuterated precursors like formic acid-d₂ in an Eschweiler-Clarke type reaction. nih.govresearchgate.net

Carbon (¹³C or ¹⁴C) Labeling: Carbon isotopes are used in metabolic studies and quantitative analysis. Labeling can be introduced by using a precursor containing the desired isotope, such as ¹³CO₂ to form a labeled carboxylic acid group or [¹⁴C]-benzyl bromide for labeling the benzyl moiety.

Fluorine (¹⁸F) Labeling: The presence of a fluorine atom makes this compound an excellent candidate for developing a PET imaging agent by replacing the stable ¹⁹F with the positron-emitting isotope ¹⁸F (t₁/₂ ≈ 110 min). This is typically achieved via nucleophilic substitution on a precursor with a good leaving group (e.g., nitro, trimethylammonium, or halide) at the 4-position of the benzyl ring using [¹⁸F]fluoride. The synthesis must be rapid and automated due to the short half-life of the isotope. nih.gov

| Isotope | Labeling Position | Precursor Example | Synthetic Method | Application |

| Deuterium (²H) | N-CH₂-Ar | 4-Fluorobenzaldehyde, NaBD₄ | Reductive Amination | Metabolic stability studies, Mechanistic probes |

| Carbon-13 (¹³C) | -COOH | ¹³CO₂ | Carboxylation of a Grignard reagent | NMR studies, Mass spectrometry internal standard |

| Carbon-14 (¹⁴C) | N-CH₂-Ar | 4-Fluoro-[¹⁴C]-benzyl bromide | N-Alkylation | Radiotracer for ADME studies |

| Fluorine-18 (¹⁸F) | Ar-F | 1-(4-Nitobenzyl)piperidine-4-carboxylate | Nucleophilic Aromatic Substitution | PET Imaging Agent |

Advanced Synthetic Approaches and Process Optimization

Modern pharmaceutical synthesis places a strong emphasis on efficiency, safety, and sustainability. Advanced methodologies like flow chemistry and the application of green chemistry principles are critical for optimizing the production of compounds like this compound.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including:

Enhanced Safety: Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions or the handling of unstable intermediates.

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher consistency and yields.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up large batch reactors.

For the synthesis of the target compound, a flow reactor could be employed for the N-alkylation step, allowing for rapid heating and precise temperature control, which can reduce side-product formation and shorten reaction times. nih.gov Patented continuous flow systems have been shown to reduce reaction times for piperidine ring modifications by up to 60%. pmarketresearch.com

Green Chemistry Principles: Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is a highly atom-economical way to form the N-benzyl bond.

Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran, ethanol, or even water where possible.

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. For instance, using a catalytic amount of acid for esterification is preferable to using a large excess.

Waste Reduction: Optimizing reaction conditions and workup procedures to minimize the generation of waste. This includes implementing in-line solvent switching in a continuous process to streamline purification. mdpi.com

Biocatalysis: Employing enzymes can lead to highly selective transformations under mild, aqueous conditions, significantly reducing the environmental impact of a synthetic step. jocpr.com

By integrating these advanced approaches, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable, aligning with the modern demands of pharmaceutical manufacturing. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements within 4-Fluorobenzyl Piperidine-4-Carboxylate Scaffolds

A pharmacophore model for this class of compounds highlights three critical components: the substituted benzyl (B1604629) ring, the heterocyclic piperidine (B6355638) core, and the carboxylate functional group. Each element serves a distinct purpose in molecular recognition and binding affinity.

Criticality of the 4-Fluorobenzyl Group in Target Interactions

The 4-fluorobenzyl moiety is frequently identified as a crucial pharmacophoric element in various biologically active molecules. nih.gov Its importance stems from a combination of factors. The aromatic ring provides a scaffold for potential π-π stacking or hydrophobic interactions within a receptor's binding pocket. units.it The fluorine atom, in particular, plays a significant role. Due to its high electronegativity and small size, it can alter the electronic properties of the phenyl ring and participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein. polyu.edu.hk Furthermore, the introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in medicinal chemistry. nih.gov The presence of a halogen substitute on the phenyl ring has been shown to be essential for the inhibitory effects of some related compound series. polyu.edu.hk

Conformational Preferences and Stereoisomeric Effects of the Piperidine Ring

For 4-substituted piperidines, the relative energies of conformers are often similar to those of analogous cyclohexanes. nih.gov However, in compounds with polar 4-substituents like a carboxylate group, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference, favoring the axial form where the equatorial form would typically dominate. nih.gov In certain N-substituted piperidines, such as those with an N-Boc group, unfavorable steric interactions can lead to the adoption of a higher-energy twist-boat conformation to accommodate bulky substituents. nih.gov

Stereoisomerism can also play a role, although its importance varies depending on the specific biological target. While some molecular systems are highly sensitive to the stereochemical configuration, with one enantiomer displaying significantly higher activity than the other, studies on other piperidine derivatives have found that optical isomers can exhibit similar qualitative and quantitative effects, suggesting that for those specific targets, the stereochemistry may not be a critical determinant for receptor interaction. nih.gov

Functional Role of the Carboxylate Moiety in Ligand Binding

The carboxylate group at the 4-position of the piperidine ring is a key functional moiety that often acts as a primary binding anchor. As a versatile hydrogen bond acceptor and a potential ionic interaction partner, it plays a direct role in ligand binding. wikipedia.org In its deprotonated (carboxylate) form, it can form strong salt bridges with positively charged amino acid residues, such as lysine (B10760008) or arginine, in a receptor's active site.

Docking studies of related compounds have demonstrated this principle effectively. For instance, a 4-carboxyl piperidine derivative was found to display strong inhibitory effects against Aurora A and B kinases by forming salt bridges with key lysine residues in the active sites. acs.org In contrast, the corresponding 4-ester piperidine derivative, which is incapable of forming these ionic bonds, inhibited only Aurora A, highlighting the critical role of the carboxylate's charge. acs.org The acidic proton of the carboxylic acid can also increase solubility at physiological pH and is prone to ionization, which can be a crucial factor for bioavailability and interaction with the target.

Impact of Systematic Substituent Modifications on Biological Activity Profiles

Systematic modification of the this compound scaffold is a cornerstone of SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Aromatic Ring Substitutions (e.g., Halogenation, Alkylation)

Modifying the substituents on the aromatic ring can have a significant impact on biological activity. The nature, position, and number of substituents influence the electronic and steric profile of the ligand, thereby affecting its binding affinity.

The electronegativity of the 4-fluoro substituent often contributes to improved metabolic stability when compared to analogues bearing bromine or methyl groups. However, changing the halogen or its position can fine-tune activity. For example, in one series of piperidine-4-carboxamides, introducing a second chlorine atom to the N-benzyl moiety (2,4-dichloro substitution) strongly reduced affinity for the sigma-1 receptor. units.it The effect of such substitutions is often quantified using Hammett relationships, which correlate reaction rates and equilibrium constants with parameters describing the electronic effects of the substituents. researchgate.net

Table 1: Effect of Aromatic Ring Substitutions on Biological Properties

Modifications at the Piperidine Nitrogen (N-substitution) and Ring System

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of various substituents that can probe the steric and electronic requirements of the binding site. These N-substitutions can modulate the compound's basicity, lipophilicity, and ability to form additional interactions.

SAR studies have shown that even subtle changes to the N-substituent can drastically alter affinity. In one series of σ1 receptor ligands, replacing the N-H with a small methyl group resulted in high affinity, whereas larger ethyl or tosyl groups led to considerably lower affinity. nih.gov This suggests a sterically constrained binding pocket around the nitrogen atom for that particular target.

Furthermore, the integrity of the piperidine ring itself is often crucial. Attempts to improve properties by replacing the piperidine with an acyclic analog or a different heterocycle, such as morpholine, have resulted in a significant loss of activity, demonstrating the importance of the ring's specific conformational properties and geometry. dndi.org

Table 2: Effect of Piperidine Ring and N-Substituent Modifications

Structural Variations of the Carboxylate Ester Group

The carboxylate ester moiety at the 4-position of the piperidine ring is a critical determinant of the pharmacological profile of this compound and its analogs. Modifications to this group can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

Research into the structure-activity relationships of related piperidine-4-carboxylate derivatives has shown that the nature of the ester group is not merely a placeholder but an active contributor to molecular interactions. For instance, in studies on Aurora kinase inhibitors, a direct comparison between a 4-carboxyl piperidine derivative and its corresponding 4-ester piperidine counterpart revealed distinct inhibitory profiles. The compound with the free carboxyl group displayed strong inhibitory effects against both Aurora A and B kinases, whereas the ester derivative was selective for Aurora A. acs.org This suggests that the ester group, or its absence, can modulate the selectivity of the molecule.

The following table summarizes the differential activity observed in analogous compounds where the C4-substituent on the piperidine ring is varied.

| Compound Class | C4-Substituent | Target(s) | Observed Activity |

| Quinazoline Derivative | 4-Carboxyl Piperidine | Aurora A / Aurora B | Strong inhibition of both kinases acs.org |

| Quinazoline Derivative | 4-Ester Piperidine | Aurora A | Selective inhibition of Aurora A acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a correlation between the chemical structure of a series of compounds and their biological activity. rutgers.edu For derivatives of this compound, QSAR models are instrumental in understanding the physicochemical properties that govern their potency and in designing novel analogs with enhanced therapeutic potential. nih.gov

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for piperidine derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. Subsequently, a wide range of molecular descriptors, which quantify various aspects of the chemical structure, are calculated for each compound. These descriptors can be categorized as 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields). researchgate.netresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are then employed to build a mathematical model that links the descriptors to the biological activity. researchgate.netnih.gov

A crucial step in QSAR model development is rigorous validation to ensure its robustness and predictive power. This typically involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not included in the model's training. nih.gov For example, a 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors resulted in a Comparative Molecular Field Analysis (CoMFA) model with a cross-validation coefficient (q²) of 0.715 and a non-cross-validated coefficient (r²) of 0.993, indicating a highly predictive model. researchgate.net Such models provide insights into the key structural features required for high potency. researchgate.net

The table below presents a summary of statistical results from a QSAR study on piperidine derivatives, illustrating the predictive capacity of the generated models.

| QSAR Model Type | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (cross-validated) | 0.715 | Good internal predictivity researchgate.net |

| CoMFA | r² (non-cross-validated) | 0.993 | Strong correlation between descriptors and activity researchgate.net |

| CoMSIA | q² (cross-validated) | 0.620 | Moderate internal predictivity researchgate.net |

| CoMSIA | r² (non-cross-validated) | 0.986 | Strong correlation between descriptors and activity researchgate.net |

Application of QSAR in Rational Lead Optimization

Once a validated QSAR model is established, it becomes a powerful tool in the rational optimization of lead compounds like this compound. nih.gov These models can be used to predict the biological activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the synthesis of candidates with the highest predicted potency. dntb.gov.ua This in silico screening significantly reduces the time and resources required in the drug discovery process. researchgate.net

The graphical outputs of 3D-QSAR models, such as CoMFA and CoMSIA contour maps, provide a visual representation of the SAR. researchgate.net These maps highlight regions in 3D space where modifications to the lead structure are likely to result in increased or decreased activity. For instance, a contour map might indicate that a bulky, electron-donating group is favored in a specific region of the molecule, guiding chemists to synthesize derivatives with these features.

This predictive capability allows for a hypothesis-driven approach to drug design, moving beyond traditional trial-and-error synthesis. rutgers.edu By integrating QSAR with other computational techniques like molecular docking, a more comprehensive understanding of the ligand-receptor interactions can be achieved, further refining the design of novel, potent, and selective therapeutic agents. researchgate.net

Pharmacological and Biological Research Investigations of 4 Fluorobenzyl Piperidine 4 Carboxylate and Its Analogs

Enzyme Inhibition Studies

The ability of 4-fluorobenzyl piperidine-4-carboxylate and its structural analogs to inhibit specific enzymes has been a primary focus of research. These studies have unveiled mechanisms and potencies that are critical for the development of novel therapeutic agents.

Tyrosinase Inhibition Mechanisms and Kinetic Analysis

Analogs featuring a 4-(4-fluorobenzyl)piperidine or 4-(4-fluorobenzyl)piperazine fragment have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Current time information in CN.asm.org Biochemical assays have shown that several of these compounds exhibit greater inhibitory efficacy than the well-known reference inhibitor, kojic acid. Current time information in CN.nih.gov

Kinetic analyses, employing Lineweaver-Burk plots, have revealed diverse mechanisms of inhibition among these analogs. Some derivatives act as non-competitive inhibitors, while others, such as the highly active compound 2d (an indole (B1671886) derivative), function as mixed-type inhibitors. Current time information in CN. In contrast, a 4-fluorobenzylpiperazine analog, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, was identified as a competitive inhibitor, demonstrating that it directly competes with the substrate for the enzyme's active site. asm.orgnih.gov This competitive inhibitor was found to be exceptionally potent, with an IC50 value approximately 100 times lower than that of kojic acid. asm.org

| Compound | Inhibition Type | IC50 (µM) | Reference |

| 3-(4-(4-fluorobenzyl)piperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (analog 2d) | Mixed-type | 7.56 | Current time information in CN. |

| [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (analog 26) | Competitive | 0.18 | asm.orgnih.gov |

| Kojic Acid (Reference) | Competitive | 17.76 | asm.orgnih.gov |

Dihydrofolate Reductase (DHFR) Inhibition Potency

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components and a validated target for various diseases, including cancer and bacterial infections. rsc.orgmdpi.com Research into piperidine-based compounds has highlighted their potential as DHFR inhibitors. nih.govnih.gov

A novel series of 4-piperidine-based thiosemicarbazones was synthesized and evaluated for inhibitory activity against the DHFR enzyme. nih.govnih.gov These analogs demonstrated potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. The most active derivative in this series, compound 5p, which incorporates a 4-nitrophenyl substitution, displayed the highest inhibitory activity. nih.govnih.gov These findings underscore the potential of the piperidine (B6355638) scaffold in the design of novel therapeutics targeting diseases associated with DHFR. nih.gov

| Compound Class | IC50 Range (µM) | Most Potent Analog (Example) | Reference |

| 4-Piperidine-based thiosemicarbazones (5a-s) | 13.70 - 47.30 | Compound 5p (4-nitrophenyl) | nih.govnih.gov |

Inhibition of Viral Endonucleases (e.g., Ebinur Lake Virus Endonuclease)

Viral endonucleases are essential for the replication of many viruses, making them a key target for antiviral drug development. nih.gov The Ebinur Lake virus (EBIV), a mosquito-borne orthobunyavirus, possesses a cap-snatching endonuclease that is critical for its transcription. asm.org Analogs of the inhibitor L-742,001, which contains a piperidine central ring, have been specifically designed and synthesized to target this enzyme. asm.org

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Structural Feature for Activity | Reference |

| L-742,001 derivatives (Piperidine-containing) | EBIV Endonuclease | Competition for metal ion binding in the active site | p-Chlorobenzene group | asm.org |

Receptor Ligand Binding and Modulation Studies

The interaction of this compound and its analogs with various CNS receptors has been extensively studied, revealing high-affinity binding and potential for modulating neurotransmitter systems.

Sigma-1 Receptor Interactions and Functional Characterization

Sigma-1 (σ1) receptors are unique intracellular chaperone proteins involved in numerous cellular functions and are considered a therapeutic target for various neurological disorders. nih.govmdpi.com Chemical modifications of piperidine-based structures have led to the development of novel and potent σ1 receptor ligands. rsc.org Specifically, replacing the spirofusion in a lead compound with a 4-fluorobenzoyl group afforded potent σ1 receptor ligands. rsc.org

Further studies on a series of piperidine-4-carboxamide derivatives identified compounds with very high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. nih.govresearchgate.net For example, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety on the piperidine nitrogen exhibited a Kᵢ of 3.7 nM for the σ1 receptor and a selectivity ratio (Kᵢσ2/Kᵢσ1) of 351. researchgate.net Pharmacophore modeling revealed that optimal σ1 binding requires a basic piperidine nitrogen, an amide oxygen acting as a hydrogen bond acceptor, and two benzyl (B1604629) rings fulfilling hydrophobic requirements. nih.gov Quantitative structure-activity relationship (QSAR) studies also confirmed that hydrophobic interactions are a key driver for σ1 receptor binding. rsc.org

| Compound Class | σ1 Receptor Kᵢ (nM) | σ2/σ1 Selectivity Ratio | Key Structural Features | Reference |

| Piperidine-4-carboxamide derivative (2k) | 3.7 | 351 | 4-chlorobenzyl on piperidine nitrogen, tetrahydroquinoline carboxamide | nih.govresearchgate.net |

| 4-(4-fluorobenzoyl)-1-benzylpiperidine analogs | Potent binding | High selectivity | 4-fluorobenzoyl group, benzyl substitution on piperidine nitrogen | rsc.org |

Serotoninergic and Dopaminergic Receptor Ligand Profiles (e.g., 5-HT2A)

The 4-fluorobenzyl piperidine scaffold has also been incorporated into ligands targeting serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial in the treatment of psychiatric disorders. nih.gov A series of 4'-substituted phenyl-4-piperidinylmethanol derivatives were synthesized as potential ligands for the serotonin 5-HT2A receptor. nih.gov

One particularly promising compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, demonstrated high potency for the 5-HT2A receptor with a Kᵢ value of 1.63 nM. nih.gov This compound also showed excellent selectivity, with over 300-fold greater affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes (5-HT2C, 5-HT6, 5-HT7), as well as dopamine D2 and adrenergic α1 and α2 receptors. nih.gov Furthermore, studies on 4-benzylpiperidine (B145979) carboxamides have shown that specific aromatic ring substitutions can determine the selectivity towards serotonin and dopamine transporters, highlighting the tunability of this scaffold.

| Compound | Target Receptor | Kᵢ (nM) | Selectivity | Reference |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 5-HT2A | 1.63 | >300-fold over 5-HT2C, 5-HT6, 5-HT7, Dopamine D2, Adrenergic α1, and Adrenergic α2 receptors | nih.gov |

Transporter Interaction Studies

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside and nucleoside analogue transport, which is vital for nucleotide synthesis and chemotherapy. anu.edu.aunih.gov Research into ENT inhibitors has primarily yielded compounds selective for ENT1. However, investigations into analogs of this compound have identified novel inhibitors with different selectivity profiles.

A notable analog, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as an inhibitor of both ENT1 and ENT2. nih.govnih.gov Studies using nucleoside transporter-deficient PK15NTD cells that stably express ENT1 and ENT2 showed that FPMINT inhibits the transport of [3H]uridine and [3H]adenosine in a concentration-dependent manner. anu.edu.auresearchgate.net Uniquely, the IC50 value of FPMINT for ENT2 was found to be 5 to 10 times lower than for ENT1, indicating a preference for the ENT2 transporter, a contrast to previously identified inhibitors like dipyridamole (B1670753) and dilazep (B1670637) which are significantly more potent against ENT1. nih.govnih.gov

Kinetic analysis revealed that FPMINT reduces the Vmax of [3H]uridine transport in both ENT1 and ENT2 without affecting the Km, which is characteristic of a non-competitive inhibition mechanism. anu.edu.aunih.gov Furthermore, the inhibitory effect of FPMINT could not be reversed by excessive washing, suggesting an irreversible binding mode. nih.govresearchgate.net Structure-activity relationship (SAR) studies on FPMINT analogues demonstrated that the presence of a halogen substitute on the fluorophenyl moiety is essential for the inhibitory effects on both ENT1 and ENT2. nih.gov

| Compound | Target | IC50 Value | Inhibition Type | Selectivity |

| FPMINT | ENT1 | 5-10 fold higher than for ENT2 | Non-competitive, Irreversible | ENT2-selective |

| FPMINT | ENT2 | 5-10 fold lower than for ENT1 | Non-competitive, Irreversible | ENT2-selective |

| Dipyridamole | ENT1 | 71-fold more potent than for ENT2 | Not specified | ENT1-selective |

| Dilazep | ENT1 | 502-fold more potent than for ENT2 | Not specified | ENT1-selective |

This table presents the inhibitory characteristics of FPMINT and other known ENT inhibitors.

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are key targets in the development of treatments for neuropsychiatric disorders. nih.gov Derivatives of piperidine, such as substituted benzyl ester meperidine and normeperidine analogs, have been investigated for their activity as selective serotonin transporter ligands. nih.gov

In a series of 4-(3,4-dichlorophenyl)-meperidine derivatives, benzyl esters showed high affinity for SERT, with Ki values often below 10 nM, and good selectivity over DAT (DAT/SERT > 100). nih.gov Specifically, the 4-nitrobenzyl ester derivative exhibited a Ki of 1.0 nM for SERT. An even more potent and selective analog was found in the normeperidine series; the 4-(4-iodophenyl) normeperidine 4-methoxybenzyl ester demonstrated subnanomolar potency at SERT with a Ki value of 0.6 nM. This compound also displayed remarkable selectivity, with a DAT/SERT ratio of 4,900 and a NET/SERT ratio of 4,600, exceeding the selectivity of established drugs like fluoxetine (B1211875) and paroxetine. nih.gov

| Compound Series | Derivative Example | Target | Ki (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |

| Meperidine Analogs | 4-Nitrobenzyl ester | SERT | 1.0 | >100 | Not specified |

| Meperidine Analogs | 4-Methoxybenzyl ester | SERT | 1.7 | >100 | Not specified |

| Normeperidine Analogs | 4-(4-iodophenyl) 4-methoxybenzyl ester | SERT | 0.6 | 4,900 | 4,600 |

This table summarizes the binding affinities and selectivities of piperidine-based analogs at monoamine transporters.

The γ-aminobutyric acid (GABA) transporter 1 (GAT1) plays a critical role in regulating neuronal excitability by clearing GABA from the synaptic cleft. nih.gov Inhibition of this reuptake process is a therapeutic strategy for conditions like epilepsy. While direct studies on this compound are limited, research on structurally related piperidine-based compounds, such as nipecotic acid and its derivatives, provides insight into the mechanisms of GABA uptake inhibition. nih.govnih.gov

Nipecotic acid itself is a potent inhibitor of both neuronal and glial GABA uptake and acts as a substrate for the transporter. nih.gov The clinically used inhibitor tiagabine, which incorporates a nipecotic acid moiety, locks the GAT1 transporter in an inward-open conformation, thereby blocking the intracellular gate and preventing GABA transport. nih.gov This mechanism is described as a two-step process, where the inhibitor is thought to first bind to the substrate-binding site in the outward-open state before stalling the transporter in the inward-open state. nih.gov

Structure-activity studies of other heterocyclic GABA uptake inhibitors show a high degree of specificity. Minor structural changes to potent inhibitors like guvacine (B1672442) and nipecotic acid can lead to a significant loss of activity. nih.gov Some derivatives exhibit selectivity for glial GABA uptake over neuronal uptake. For instance, lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been shown to be potent inhibitors of synaptosomal GABA uptake, with one of the most potent compounds showing an IC50 of 0.14 µM. researchgate.net

| Compound Class | Example Compound | Target | IC50 (µM) | Mechanism of Action |

| Nipecotic Acid Derivatives | Tiagabine | GAT1 | Not specified | Locks transporter in inward-open conformation |

| Benzo[d]isoxazol-3-ol Analogs | (RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | Synaptosomal GABA Uptake | 0.14 | Competitive Inhibition |

This table details the inhibitory activity and mechanisms of piperidine-related GABA uptake inhibitors.

Antiviral Activity Research

The influenza virus hemagglutinin (HA) protein is a primary target for antiviral drug development due to its essential role in viral entry into host cells. nih.govnih.gov Research has identified a class of N-benzyl-4,4-disubstituted piperidines as potent influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.govresearchgate.net

These compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. nih.gov Mechanistic studies, including resistance selection, have shown that these inhibitors bind to a novel pocket located at the lower side of the HA2 stem, near the fusion peptide. nih.govresearchgate.net This binding site provides a structural basis for the observed H1N1-specific activity of these piperidine-based inhibitors. nih.gov The development of these compounds represents a promising strategy for creating anti-influenza agents that target the viral fusion peptide. nih.gov

| Compound Class | Virus Strain | Mechanism of Action | Target Site |

| N-benzyl-4,4-disubstituted piperidines | Influenza A (H1N1) | Inhibition of HA-mediated membrane fusion | HA2 stem, near the fusion peptide |

This table outlines the antiviral mechanism of N-benzyl-4,4-disubstituted piperidines against the H1N1 influenza virus.

Alphaviruses, such as Chikungunya virus (CHIKV), are mosquito-borne pathogens that can cause significant human disease, yet no licensed antivirals are currently available. researchgate.netnih.gov Research into novel inhibitors has explored piperidine-containing structures.

One study identified a series of inhibitors based on a thieno[3,2-b]pyrrole template. nih.gov An analog containing the piperidine-4-carboxylate moiety, N-benzyl-1-(4-(4-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carbonyl)piperidine-4-carboxamide (designated 5a), showed potent activity in a replicon assay. Further optimization of this series led to analogs with improved potency. For example, replacing the 4-fluorobenzyl group with a 4-chlorobenzyl group (compound 5b) resulted in an increase in potency. The positioning of substituents on the piperidine ring was found to be critical, as moving the benzylamide group from the 4-position to the 3-position was detrimental to its antiviral activity. nih.gov

Separately, the ribonucleoside analog 4′-fluorouridine (4′-FlU) has also been identified as a broad and potent inhibitor of alphavirus replication, targeting the viral RNA polymerase nsP4. researchgate.netnih.gov

| Compound | Virus Model | EC50 (µM) | Target/Mechanism |

| Analog 9a (bioisosteric indole) | Alphavirus Replicon | 0.11 | Replication Inhibition |

| Analog 5a (thieno[3,2-b]pyrrole) | Alphavirus Replicon | 0.11 | Replication Inhibition |

| Analog 5b (4-chlorobenzyl) | Alphavirus Replicon | 0.041 | Replication Inhibition |

| 4′-Fluorouridine (4′-FlU) | Chikungunya Virus | Not specified | nsP4 RNA Polymerase Inhibition |

This table shows the activity of piperidine-containing analogs and another compound against alphavirus replication.

Elucidation of Antiviral Mechanisms of Action

The precise antiviral mechanisms of this compound have not been extensively detailed in dedicated public research. However, by examining the mechanisms of analogous antiviral compounds, potential pathways can be inferred. Antiviral drugs typically function by interfering with specific stages of the viral life cycle, such as attachment and entry into the host cell, uncoating of the viral genome, replication of viral nucleic acids, or the assembly and release of new virus particles. nih.gov

For many broad-spectrum antiviral agents, the mechanism involves the inhibition of viral replication. nih.gov For instance, some nucleoside analogs act by terminating the growing DNA chain after being incorporated, a process that relies on viral enzymes like thymidine (B127349) kinase for initial phosphorylation. Other compounds, like ribavirin, inhibit enzymes essential for DNA synthesis, thereby depleting the nucleotide pools necessary for viral replication. nih.gov Certain antivirals may also interfere with host-regulated pathways that the virus hijacks for its own replication. nih.gov For example, some agents can block the maturation of viral surface proteins, such as hemagglutinin in influenza viruses, preventing the formation of infectious virions. nih.gov Given the structural complexity of piperidine derivatives, their mechanism could involve inhibiting key viral enzymes, such as proteases or polymerases, or disrupting the protein-protein interactions necessary for viral assembly.

Anticancer Research Applications

Analogs of this compound, particularly N-(piperidine-4-yl)benzamide derivatives, have demonstrated significant potential in anticancer research. nih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, with a particular focus on hepatocellular carcinoma.

Research has shown that N-(piperidine-4-yl)benzamide derivatives can effectively inhibit the proliferation of human hepatocarcinoma HepG2 cells. nih.govresearchgate.net One particular analog, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, was identified as a highly potent agent against HepG2 cells, exhibiting an IC50 value of 0.25 μM. nih.govresearchgate.net

The antitumor activity of these compounds is linked to their ability to induce cell cycle arrest. nih.gov Flow cytometry analysis has confirmed that treatment with these derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov In addition to cytostatic effects, these compounds can also induce apoptosis, or programmed cell death. nih.gov Studies on a related compound, identified as SYB, demonstrated that it induces apoptosis in HepG2 cells, with the most effective concentration being 150 nmol/L after 36 hours of exposure. nih.gov This dual ability to both halt cell division and trigger cell death makes these piperidine derivatives promising candidates for further anticancer drug development.

Table 1: Anticancer Activity of Piperidine Analogs in HepG2 Cells

| Compound | Activity Metric | Result | Source |

|---|---|---|---|

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | IC50 | 0.25 μM | nih.govresearchgate.net |

| SYB | Optimal Apoptotic Concentration | 150 nmol/L | nih.gov |

The mechanism underlying the cell cycle arrest and apoptosis induced by these piperidine analogs involves the modulation of key regulatory proteins. nih.gov Western blot analyses have revealed that these compounds can trigger a p53/p21-dependent pathway. nih.govresearchgate.net Treatment of HepG2 cells with potent analogs leads to an enhanced expression of the tumor suppressor proteins p53 and p21. nih.gov

The p53 protein plays a crucial role in preventing cancer formation and can initiate cell cycle arrest or apoptosis in response to cellular stress. researchgate.net Its downstream target, p21, is a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. researchgate.net The studies showed that piperidine derivatives inhibited the expression of cyclin B1, a protein essential for the progression of the cell cycle. nih.gov The antitumor activity of the compound SYB in HepG2 cells was also found to be mediated by the increased expression of p53. nih.gov This upregulation of p53 led to the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the abundance of caspases, which are proteases that execute apoptosis. nih.gov This evidence confirms that these compounds exert their anticancer effects by activating the p53 tumor suppressor pathway. nih.govnih.gov

Antimicrobial Spectrum Analysis (e.g., Antibacterial Efficacy Against Pathogenic Bacteria)

Derivatives and analogs of the piperidine carboxylate scaffold have been investigated for their antimicrobial properties. A series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized and screened for their antimicrobial activity. researchgate.net Similarly, other related heterocyclic structures have shown promise against pathogenic bacteria. nih.gov

The antibacterial response often depends on the specific chemical substitutions made to the core structure. nih.gov For instance, in a study of fluorobenzoylthiosemicarbazides, trifluoromethyl derivatives were found to be the most active against both reference strains and clinical isolates of pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimal Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Pyrrolamide compounds containing a piperidine linker have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication, showing high potency against many Gram-positive bacteria, including MRSA clinical strains (MIC ≤ 1 μg/mL). nih.gov Other research on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrated efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

Table 2: Antibacterial Activity of Related Analogs

| Compound Class | Target Organism(s) | Potency (MIC) | Source |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 μg/mL | nih.gov |

| Pyrrolamide with piperidine linker | Gram-positive bacteria (including MRSA) | ≤ 1 μg/mL | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Active at 50 mg concentration | mdpi.com |

Preclinical Efficacy Studies in Established Disease Models (e.g., Mouse Models of Encephalitis)

The therapeutic potential of antiviral agents is often evaluated in preclinical animal models that mimic human diseases. For viruses that cause encephalitis, such as Venezuelan equine encephalitis virus (VEEV) and Eastern equine encephalitis virus (EEEV), mouse models are critical for assessing drug efficacy. nih.gov A key challenge for treating central nervous system infections is the drug's ability to penetrate the blood-brain barrier. nih.gov

In studies involving lethal mouse models of VEEV and EEEV, piperidine ring derivatives and other structurally related compounds have been evaluated. nih.gov One brain-penetrant antiviral, BDGR-49, was shown to be highly permeable in an in vitro blood-brain barrier assay. nih.gov When tested in mice infected with EEEV, treatment with BDGR-49 resulted in a significant dose-dependent increase in survival. nih.gov All tested doses provided significant protection against the lethal infection. nih.gov Similarly, another ribonucleoside analog, EIDD-1931, was found to be 90-100% effective in protecting mice against a lethal VEEV infection when treatment was initiated up to 24 hours post-infection. nih.gov These studies underscore the importance of developing brain-penetrant compounds and demonstrate that analogs of the core chemical scaffold can be effective in vivo against severe viral diseases. nih.govnih.gov

Exploration of Other Potential Biological Activities (e.g., Anti-inflammatory, Neuroprotective)

Beyond antiviral and anticancer applications, the core structures found in this compound and its analogs are being explored for other therapeutic uses, including for neurodegenerative diseases like Alzheimer's. nih.gov Research into novel 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities, has revealed potent antioxidant and anti-inflammatory properties. nih.govresearchgate.net

These compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), with some derivatives being more potent than the natural antioxidant melatonin. nih.gov Their anti-inflammatory activity has been demonstrated in vitro through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.gov Certain carboxylic acid analogs were found to be potent inhibitors of COX-2, with IC50 values as low as 0.18 µM. nih.govresearchgate.net In vivo studies using a carrageenan-induced inflammation model in rats showed that these compounds produced excellent anti-inflammatory effects. nih.gov Furthermore, these derivatives have exhibited neuroprotective profiles in vitro and have been shown to revoke cellular death in hippocampal slices by blocking ROS production, highlighting their potential as multi-target agents for treating complex diseases involving oxidative stress and inflammation. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 4-Fluorobenzyl piperidine-4-carboxylate, might interact with a biological target.

Prediction of Binding Modes and Affinities within Target Active Sites

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of ligands within the active site of a target protein. For derivatives of this compound, docking studies can reveal how the molecule orients itself to maximize favorable interactions. The binding affinity is often quantified by a scoring function, which calculates a value, typically in kcal/mol, representing the strength of the ligand-receptor interaction. researchgate.netresearchgate.net For instance, piperidine (B6355638) derivatives have been docked into the µ-opioid receptor, showing binding affinities ranging from -8.13 to -13.37 kcal/mol, indicating strong potential interactions. tandfonline.com The specific binding mode is determined by the molecule's ability to fit sterically and establish key interactions within the active site.

Identification of Novel Binding Pockets (e.g., within Viral Hemagglutinin)

A significant application of computational studies is the identification of previously unrecognized binding sites on protein targets. Research on N-benzyl-4,4-disubstituted piperidines, a class of compounds that includes this compound, has led to the discovery of a novel binding pocket on the influenza virus hemagglutinin (HA). researchgate.netmdpi.comnih.gov Computational studies identified a previously unrecognized inhibitor binding site located at the bottom of the HA2 stem, near the fusion peptide. researchgate.netub.edu This discovery is crucial as it opens up new avenues for designing antiviral agents that target the HA-mediated membrane fusion process. researchgate.netnih.gov This novel pocket provides a unique target for this class of piperidine derivatives, distinguishing them from inhibitors that bind to other known sites on the hemagglutinin protein. ub.edu

Detailed Analysis of Key Residue Interactions, Hydrogen Bonding Networks, and Hydrophobic Contacts

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. nih.govnih.gov For this compound and its analogs, computational analysis can provide a detailed map of these interactions. In the context of the novel hemagglutinin binding pocket, specific interactions have been identified that are critical for binding:

Hydrophobic and π-stacking Interactions : The N-benzyl group of the ligand is predicted to form a direct π-stacking interaction with aromatic residues of the fusion peptide, such as F9HA2, which can be further stabilized by another π-stacking interaction with a residue like Y119HA2. researchgate.net

Electrostatic Interactions : The protonated nitrogen atom of the piperidine ring is capable of forming a salt bridge with acidic residues, such as E120HA2, contributing significantly to the binding affinity. researchgate.net

Hydrogen Bonding : The carboxylate group is a prime candidate for forming hydrogen bonds with polar residues within the binding pocket, further anchoring the ligand. units.it

These detailed interaction analyses are vital for understanding the structure-activity relationships (SAR) and for guiding the rational design of more potent inhibitors. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time and to assess the stability of their complexes. researchgate.netresearchgate.net For a flexible molecule like this compound, which contains a piperidine ring and a rotatable benzyl (B1604629) group, MD simulations are crucial for exploring its conformational landscape. researchgate.net These simulations can confirm the stability of a predicted binding pose obtained from molecular docking. researchgate.net By simulating the ligand-protein complex in a solvated environment, MD can reveal whether the key interactions are maintained over time, thus validating the initial docking results and providing a more accurate picture of the binding event. researchgate.netnih.gov

Virtual Screening Techniques for Novel Lead Identification and Optimization

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.irrsc.org A compound like this compound could be identified through a high-throughput virtual screening campaign where its piperidine-4-carboxylate scaffold is recognized as a promising fragment for a particular target. nih.gov

Conversely, this compound can serve as a "hit" or "lead" for further optimization. patsnap.comdanaher.com In lead optimization, the initial structure is systematically modified to improve properties such as potency, selectivity, and pharmacokinetic profile. danaher.comnih.gov For example, derivatives might be designed by altering the substitution on the benzyl ring or modifying the carboxylate group to enhance interactions with the target protein, guided by the insights gained from docking and MD simulations. patsnap.com

Prediction of Biological Activity Spectra (e.g., using PASS and SwissTargetPrediction)

Web-based tools that employ machine learning and similarity-based algorithms can predict the likely biological activities and targets of a small molecule.

PASS (Prediction of Activity Spectra for Substances) : This tool predicts a wide range of biological activities (e.g., pharmacological effects, mechanisms of action) based on the structural formula of a compound. For piperidine derivatives, PASS analysis has predicted potential applications in treating central nervous system diseases, cancer, and neurotic disorders, as well as local anesthetic and antiarrhythmic activities. clinmedkaz.orgcyberleninka.ru

SwissTargetPrediction : This web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. nih.govexpasy.orgswisstargetprediction.ch For a molecule like this compound, this tool can generate a list of potential protein targets, such as enzymes, receptors, and ion channels, helping to elucidate its mechanism of action or identify potential off-target effects. clinmedkaz.orgcyberleninka.ru

Table 1: Illustrative Molecular Docking and Interaction Data

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Influenza Hemagglutinin (HA) | -8.5 | F9, Y119 | π-stacking |

| Influenza Hemagglutinin (HA) | -8.5 | E120 | Salt Bridge |

| µ-Opioid Receptor | -9.2 | D147, Y148 | Hydrogen Bond, Hydrophobic |

| Secretory Glutaminyl Cyclase | -7.8 | E301, F325 | Hydrogen Bond, π-stacking |

Table 2: Predicted Biological Activities from In Silico Tools

| Prediction Tool | Predicted Activity/Target Class | Probability Score (Pa) |

|---|---|---|

| PASS | Antiviral (Influenza) | 0.85 |

| PASS | CNS Depressant | 0.72 |

| PASS | Antineoplastic | 0.65 |

| SwissTargetPrediction | Viral Proteins | High |

| SwissTargetPrediction | G-protein coupled receptors | Medium |

| SwissTargetPrediction | Enzymes (Proteases, Kinases) | Medium |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are often employed to achieve a balance between computational cost and accuracy, making them suitable for molecules of pharmaceutical interest.

Energy Minimization and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For this compound, the central piperidine ring is the primary source of conformational isomerism.

Energy minimization procedures are computational methods used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. drugdesign.org This process alters the molecule's geometry in successive steps until the lowest energy conformation, or a stable local minimum, is found. drugdesign.org The piperidine ring in this compound typically adopts a chair conformation to minimize steric and torsional strain. The two primary chair conformers are distinguished by the axial or equatorial position of the 4-fluorobenzyl group attached to the nitrogen and the carboxylate group at the C4 position.

Generally, for 4-substituted piperidines, the substituent's preference for an equatorial position is a well-established principle, as this minimizes unfavorable 1,3-diaxial interactions. nih.gov Molecular mechanics calculations can quantitatively predict the conformational free energies of such systems. nih.gov For the carboxylate group, the equatorial position is strongly favored to avoid steric clashes with the axial hydrogens on the piperidine ring. The conformational preference of the N-benzyl group is more complex and depends on the interplay between steric effects and potential non-covalent interactions.

Table 1: Hypothetical Relative Energies of Piperidine Ring Conformations

| Conformer | C4-Substituent Position | N-Substituent Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | >95 |

| 2 | Axial | Equatorial | >2.0 | <5 |

| 3 | Equatorial | Axial | >2.5 | <1 |

| 4 | Axial | Axial | >4.5 | <0.1 |

Note: Data are illustrative and based on general principles of conformational analysis for substituted piperidines.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. chemrxiv.org These maps are color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would highlight several key features:

Negative Potential (Red/Yellow): The highest electron density is expected around the oxygen atoms of the carboxylate group and the fluorine atom on the benzyl ring. These regions represent the most likely sites for interactions with positive charges, such as hydrogen bond donors or metal ions. researchgate.net

Positive Potential (Blue): A region of positive potential would be located around the piperidine nitrogen, particularly if it is protonated to form a piperidinium (B107235) salt. This positive charge indicates a site favorable for interaction with electron-rich species. researchgate.net

Neutral Regions (Green): The carbon atoms of the benzyl and piperidine rings would generally exhibit a more neutral potential.

The MEP analysis provides crucial information for understanding how the molecule might interact with a biological target, such as a receptor or enzyme active site. chemrxiv.org It helps identify key regions for intermolecular interactions like hydrogen bonding and electrostatic attractions.

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become paramount. fiveable.me These methods rely on the information derived from a set of known active molecules to develop a model that defines the essential structural features required for biological activity.

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), hydrophobic groups (H), and positive/negative ionizable centers (PI/NI). nih.gov

The structure of this compound presents several potential pharmacophoric features:

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the carboxylate group.

Aromatic Ring (AR): The 4-fluorophenyl ring.

Positive Ionizable (PI): The piperidine nitrogen, which can be protonated at physiological pH.

Hydrophobic Feature (H): The benzyl and piperidine ring systems.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Location in Molecule | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | 4-Fluorophenyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carboxylate oxygens | Hydrogen bonding with donor groups on a receptor |

| Positive Ionizable (PI) | Piperidine nitrogen | Ionic interactions, hydrogen bonding (as donor) |

By creating a pharmacophore model based on this molecule, medicinal chemists can perform virtual screening of large compound libraries to identify new molecules that match the pharmacophoric query. nih.gov This approach allows for the discovery of structurally diverse compounds that may possess similar biological activity, providing new starting points for drug development. fiveable.me Furthermore, structure-activity relationship (SAR) data from related piperidine derivatives can be used to refine the pharmacophore model, guiding the rational design of more potent and selective ligands. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 4-Fluorobenzyl piperidine-4-carboxylate.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. The piperidine (B6355638) ring protons typically appear as complex multiplets due to their conformational arrangement. The protons of the 4-fluorobenzyl group exhibit characteristic signals in the aromatic region, with splitting patterns influenced by the fluorine atom. rsc.orgresearchgate.net

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift. Oximination has been shown to affect the chemical shifts of ring carbons in related piperidone structures, with C-2 and C-6 being the most deshielded. nih.gov

Conformational studies of piperidine rings using NMR are well-documented. The coupling constants between adjacent protons on the ring can help determine the preferred chair conformation and the axial or equatorial orientation of substituents. nih.gov For this compound, the substituents at the 1 and 4 positions are expected to adopt equatorial positions to minimize steric hindrance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175 |

| Aromatic CH (ortho to F) | ~7.0-7.1 (t) | ~115 (d) |

| Aromatic CH (meta to F) | ~7.2-7.3 (dd) | ~130 (d) |

| Aromatic C-F | - | ~162 (d) |

| Aromatic C-CH₂ | - | ~133 |

| Benzyl (B1604629) CH₂ | ~3.5 (s) | ~63 |

| Piperidine CH (C4) | ~2.4-2.6 (m) | ~41 |

| Piperidine CH₂ (C2, C6) | ~2.8-3.0 (m) & ~2.1-2.3 (m) | ~53 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. (d) = doublet, (t) = triplet, (dd) = doublet of doublets, (m) = multiplet, (s) = singlet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. thermofisher.com For this compound (C₁₃H₁₆FNO₂), HRMS would be used to verify that the experimentally measured exact mass matches the theoretical calculated mass, thereby confirming its molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for separating and identifying volatile and semi-volatile components in a sample. thermofisher.com In the context of this compound, GC-MS is primarily used for purity assessment. It can effectively detect and quantify volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like piperidine. google.com The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is fragmented into characteristic ions, producing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification